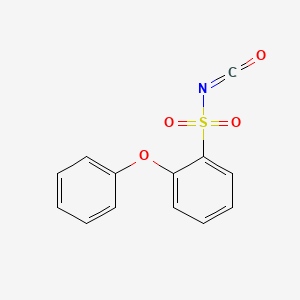
(Oct-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oct-1-en-2-yl)benzene is an organic compound with the molecular formula C14H20. It is characterized by a phenyl group attached to the first carbon of an octene chain. This compound is part of the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the phenyl group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Oct-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-octene in the presence of a catalyst. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{CH}_2=\text{CH}(\text{CH}_2)_5\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene followed by a Friedel-Crafts alkylation reaction. This method involves the use of catalysts such as aluminum chloride (AlCl3) and requires precise control of reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: (Oct-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst (Pd/C) can yield 2-phenyl octane.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Phenyl octanoic acid
Reduction: 2-Phenyl octane
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(Oct-1-en-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals, including fragrances and polymers
Mecanismo De Acción
The mechanism of action of (Oct-1-en-2-yl)benzene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which is further oxidized to the corresponding acid. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon .
Comparación Con Compuestos Similares
1-Octene: An alkene with a similar carbon chain but without the phenyl group.
2-Phenyl-1-butene: A shorter chain analog with similar reactivity.
Styrene: Contains a phenyl group attached to an ethylene chain.
Uniqueness: (Oct-1-en-2-yl)benzene is unique due to the presence of both a phenyl group and a long alkene chain, which imparts distinct chemical properties. The phenyl group enhances its reactivity in electrophilic substitution reactions, while the alkene chain allows for various addition reactions .
Propiedades
Número CAS |
5698-49-7 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
oct-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
Clave InChI |
GFPVQVVHZYIGOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(5-Methoxy-2-nitrophenyl)ethenyl]pyridine](/img/structure/B8496971.png)




![2-Chloro-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B8496995.png)




![4,6-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8497053.png)

